1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one
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Overview
Description
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base, followed by cyclopentylation using cyclopentyl bromide under similar conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopentyl group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-9-methyl-1H-purin-6(9H)-one: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-ethyl-1H-purin-6(9H)-one: Similar structure but with an ethyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-propyl-1H-purin-6(9H)-one: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs
Biological Activity
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6H-purin-6-one (CAS No. 40281-69-4) is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a benzyloxy group and a cyclopentyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 310.35 g/mol
- Structure : The compound consists of a purine base modified with a benzyloxy group at the 1-position and a cyclopentyl group at the 9-position.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The benzyloxy group enhances binding affinity to certain biological macromolecules, while the cyclopentyl group contributes to the compound's stability and solubility. These interactions can modulate several biochemical pathways, including those involved in antiviral and anticancer activities.
Antiviral Activity
Research indicates that purine derivatives exhibit antiviral properties by inhibiting viral replication. The specific mechanism often involves interference with nucleic acid synthesis or viral enzyme activity. For instance, similar compounds have been shown to inhibit reverse transcriptase in retroviruses.
Anticancer Potential
Studies have suggested that purine analogs can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of DNA synthesis.
- Modulation of signaling pathways involved in cell proliferation and survival.
In vitro studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound as an anticancer agent.
Research Findings
Recent studies have explored the biological activity of this compound in detail:
- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects on cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several types of human cancer cells.
- In Vivo Models : Animal models have been used to assess the therapeutic efficacy of this compound. These studies focused on tumor growth inhibition and overall survival rates in treated versus control groups.
- Comparative Analysis : A comparative study was performed with other known purine derivatives to evaluate relative potency and mechanisms of action.
Table 1: Comparative Biological Activity of Purine Derivatives
Compound Name | CAS Number | Antiviral Activity | Anticancer Activity | References |
---|---|---|---|---|
This compound | 40281-69-4 | Moderate | High | |
Acyclovir | 59277-89-3 | High | Low | |
Entecavir | 143416-05-0 | High | Moderate |
Case Studies
A notable case study involved the administration of this compound in a model of viral infection. The results indicated a significant reduction in viral load compared to untreated controls. Another study highlighted its efficacy in reducing tumor size in xenograft models of human cancers.
Properties
CAS No. |
40281-69-4 |
---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
9-cyclopentyl-1-phenylmethoxypurin-6-one |
InChI |
InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
InChI Key |
GVAHCQXYEDJVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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